5-Sulfanylpyrazine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Sulfanylpyrazine-2-carboxylic acid: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both a sulfanyl group and a carboxylic acid group in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyrazine with thiourea to introduce the sulfanyl group, followed by hydrolysis and oxidation to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for 5-sulfanylpyrazine-2-carboxylic acid often involve the use of catalytic processes to enhance yield and efficiency. For example, the use of cobalt acetate and manganese acetate as catalysts in the oxidation of 2,5-dimethylpyrazine has been reported to produce high yields of the corresponding carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
5-Sulfanylpyrazine-2-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated pyrazine derivatives.
Scientific Research Applications
5-Sulfanylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-sulfanylpyrazine-2-carboxylic acid in biological systems often involves the inhibition of key enzymes or pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrazine-2-carboxylic acid: Similar structure but with a methyl group instead of a sulfanyl group.
6-Chloropyrazine-2-carboxylic acid: Contains a chlorine atom instead of a sulfanyl group.
5-Tert-butylpyrazine-2-carboxylic acid: Contains a tert-butyl group instead of a sulfanyl group.
Uniqueness
5-Sulfanylpyrazine-2-carboxylic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the synthesis of sulfur-containing heterocycles and for exploring new pharmacological activities.
Properties
Molecular Formula |
C5H4N2O2S |
---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
6-sulfanylidene-1H-pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c8-5(9)3-1-7-4(10)2-6-3/h1-2H,(H,7,10)(H,8,9) |
InChI Key |
DBJFGIYRQKQREG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=S)N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.